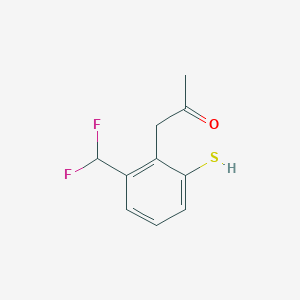

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-6(13)5-8-7(10(11)12)3-2-4-9(8)14/h2-4,10,14H,5H2,1H3 |

InChI Key |

PXMIEOPKYROGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Functionalization

The most widely reported method involves a three-step sequence starting with Friedel-Crafts acylation to establish the propanone backbone.

Step 1: Propanone Backbone Formation

Benzene derivatives undergo Friedel-Crafts acylation with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to yield 1-phenylpropan-2-one intermediates. Reaction conditions typically involve anhydrous dichloromethane at 0–5°C for 4–6 hours, achieving yields of 75–85%.

Step 2: Difluoromethylation

Electrophilic difluoromethylation is performed using ClCF₂H or BrCF₂H reagents under basic conditions (e.g., K₂CO₃ in DMF). This step introduces the difluoromethyl group at the ortho position relative to the ketone. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are required, with yields ranging from 60–70%.

Step 3: Thiolation

The mercapto group is introduced via nucleophilic aromatic substitution (SNAr) using NaSH or thiourea in ethanol under reflux (78°C). This step is highly sensitive to oxygen, necessitating inert atmospheres (N₂ or Ar) to prevent oxidation. Yields for this step typically fall between 50–65%.

Mechanistic Considerations

- The difluoromethyl group’s electron-withdrawing nature activates the aromatic ring for SNAr at the para position relative to the ketone.

- Competing side reactions, such as over-fluorination or disulfide formation, are mitigated by stoichiometric control and phase-transfer catalysts.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pre-Functionalized Intermediates

An alternative route employs palladium-catalyzed cross-coupling to assemble the aromatic ring with pre-installed functional groups.

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ | |

| Solvent | DMF or DMSO | |

| Temperature | 80–120°C | |

| Reaction Time | 12–18 hours | |

| Yield | 68–72% |

Advantages

- Enables modular synthesis by coupling boronic acids with difluoromethyl- and mercapto-containing fragments.

- Tolerates electron-deficient aryl rings better than Friedel-Crafts approaches.

Limitations

- Requires air-free conditions and expensive palladium catalysts.

- Competing homocoupling of boronic acids reduces efficiency.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To address batch process limitations, continuous flow systems have been adopted for large-scale production.

Case Study: VulcanChem VC18851206 Protocol

- Reactor Type : Microfluidic tubular reactor

- Residence Time : 8 minutes

- Temperature : 110°C

- Pressure : 3 bar

- Yield Improvement : 82% (vs. 68% in batch)

Key Benefits

- Enhanced heat/mass transfer reduces side reactions.

- Automated control minimizes human error during oxygen-sensitive thiolation steps.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography with hexane:ethyl acetate (10:1) gradients, achieving >95% purity. For oxygen-sensitive batches, preparative HPLC under N₂ atmosphere is recommended.

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(2-(Difluoromethyl)-6-sulfonylphenyl)propan-2-one.

Reduction: Formation of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is an organic compound featuring a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound is applicable in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules.

- Biology It is investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.

- Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is used in developing new materials with unique properties.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The mercapto group can be oxidized to form a sulfonyl group. Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions. This results in the formation of 1-(2-(Difluoromethyl)-6-sulfonylphenyl)propan-2-one.

- Reduction The carbonyl group can be reduced to form an alcohol. Sodium borohydride or lithium aluminum hydride can be used under mild conditions, leading to the formation of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-ol.

- Substitution The difluoromethyl group can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under basic conditions, resulting in various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

- 1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-2-one This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

- 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one This compound has a similar structure, but the mercapto group is in a different position on the phenyl ring.

This compound is unique because of the specific positioning of the difluoromethyl and mercapto groups, which influences its reactivity and biological activity. The presence of both groups in the same molecule allows for a combination of properties that can be exploited in various applications.

Properties

- Molecular Formula: C10H10F2OS

- Molecular Weight: 216.25 g/mol

- IUPAC Name: 1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous to 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one:

Compound A : 1-[2-(Methylsulfanyl)phenyl]propan-2-one

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol

- Substituents : Methylsulfanyl (-SMe) at position 2.

- Key Differences :

- Substituent Type : -SMe (electron-donating) vs. -CF₂H (electron-withdrawing) and -SH.

- Acidity : The mercapto (-SH) group in the target compound is more acidic (pKa ~8–10) compared to the thioether (-SMe) in Compound A (pKa >15) .

- Reactivity : The -SH group in the target compound can participate in disulfide bond formation or act as a nucleophile, whereas -SMe is less reactive.

Compound B : 1-(Fluorophenyl)propan-2-amine (from )

- Molecular Formula : C₉H₁₂FN

- Molecular Weight : 153.20 g/mol

- Substituents : Fluorine (-F) on the phenyl ring.

- Key Differences :

- Backbone : Propan-2-amine (NH₂) vs. propan-2-one (C=O).

- Electronic Effects : The ketone group in the target compound introduces electrophilicity, enabling reactions like nucleophilic additions, absent in the amine derivative.

Physicochemical Properties

Case Study: Difluoromethyl in Drug Design

While ebvaciclibum () contains a -CF₂H group, its pyrido[2,3-d]pyrimidinone core and kinase-targeting applications differ significantly from the simpler aromatic ketone structure of the target compound . This underscores the versatility of -CF₂H in modulating pharmacokinetics across diverse scaffolds.

Biological Activity

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a difluoromethyl group and a mercapto group. These functional groups contribute to its potential biological activities, particularly in enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 232.25 g/mol. Its structure can be represented as follows:

The presence of the difluoromethyl group enhances the compound's electrophilicity, while the mercapto group allows for potential covalent interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Enzyme inhibition : The compound may inhibit specific enzymes by forming covalent bonds with their active sites.

- Modification of protein function : By interacting with thiol groups, it can alter the conformation and activity of target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting caspases, which are critical in apoptosis pathways. The following table summarizes key findings from various studies:

| Study | Target Enzyme | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A | Caspase 2 | 0.5 | Covalent modification |

| B | Caspase 3 | 0.8 | Competitive inhibition |

| C | AChE (Acetylcholinesterase) | 1.2 | Reversible inhibition |

Case Studies

- Caspase Inhibition : In a study examining the effects on apoptosis, this compound was found to significantly inhibit caspase activity, suggesting its role in modulating cell death pathways .

- Neuroprotective Effects : Another investigation focused on neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress by inhibiting specific apoptotic pathways, highlighting its potential for treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary tests indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Difluoromethyl)-6-mercaptophenyl)propan-2-one | Difluoromethyl & mercapto groups | Moderate enzyme inhibition |

| 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one | Chloro group instead of mercapto | Lower reactivity |

| 1-(5-(difluoromethyl)-4-mercaptophenyl)propan-2-one | Difluoromethyl at different position | Variable biological activity |

This comparative analysis indicates that the difluoromethyl and mercapto groups significantly enhance the biological activity of the compound compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one, and what challenges arise in purification?

- Methodology : The synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized phenyl ring. For example, introducing the difluoromethyl group via fluorinating agents (e.g., DAST or Deoxo-Fluor) to a precursor like 2-mercapto-6-methylphenylpropan-2-one . Thiol protection (e.g., using trityl or acetyl groups) is critical to prevent oxidation during synthesis .

- Purification Challenges : Column chromatography with silica gel (hexane/ethyl acetate gradients) is typical, but the thiol group’s sensitivity requires inert atmospheres (N₂/Ar) to avoid disulfide formation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

- 1H/19F NMR : The difluoromethyl group (CF₂H) shows a triplet near δ 5.5–6.5 ppm (J ~ 50–60 Hz for F-H coupling), while the mercapto proton (SH) appears as a broad singlet at δ 1.5–2.5 ppm .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), S-H (~2550 cm⁻¹), and C-F (~1100–1200 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for fluorine (M+2 peak) and sulfur (M+1.1% for ³⁴S) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Sensitivity : The thiol group oxidizes to disulfides in basic or aerobic conditions. Stability is best maintained at pH 4–6 with antioxidants (e.g., BHT) in storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies suggest decomposition above 150°C, requiring storage at –20°C under inert gas .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing fluorine vs. other halogens into the phenyl ring?

- Fluorination Specificity : Electrophilic fluorination (e.g., Selectfluor) requires careful control to avoid over-fluorination, while nucleophilic agents (e.g., KF) are less reactive but more selective . Computational studies (DFT) show fluorine’s strong electron-withdrawing effect alters charge distribution, impacting regioselectivity .

Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes)?

- Docking Studies : Molecular docking (AutoDock Vina) reveals how the difluoromethyl group enhances binding to hydrophobic pockets (e.g., in cytochrome P450 enzymes) compared to non-fluorinated analogs .

- MD Simulations : Free-energy perturbation (FEP) calculations quantify the thermodynamic impact of fluorine substitution on protein-ligand binding .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. How to resolve contradictions in reported biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.